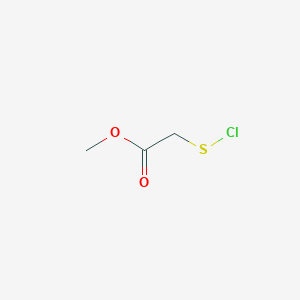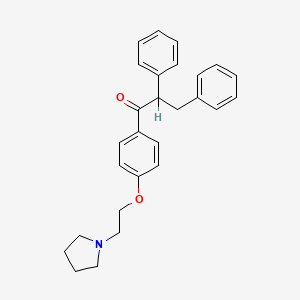
2,3-Diphenyl-4'-beta-pyrrolidinoethoxypropiophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyrrolidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the pyrrolidine moiety: The next step involves the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate product with pyrrolidine under basic conditions.
Final modifications:
Industrial Production Methods
Industrial production of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
相似化合物的比较
2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone can be compared with other similar compounds, such as:
2,3-Diphenyl-4’-beta-pyrrolidinoethoxyacrylophenone: Similar structure but with an acrylophenone moiety.
2,3-Diphenyl-4’-beta-pyrrolidinoethoxybenzophenone: Similar structure but with a benzophenone moiety.
The uniqueness of 2,3-Diphenyl-4’-beta-pyrrolidinoethoxypropiophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
31349-73-2 |
|---|---|
分子式 |
C27H29NO2 |
分子量 |
399.5 g/mol |
IUPAC 名称 |
2,3-diphenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C27H29NO2/c29-27(24-13-15-25(16-14-24)30-20-19-28-17-7-8-18-28)26(23-11-5-2-6-12-23)21-22-9-3-1-4-10-22/h1-6,9-16,26H,7-8,17-21H2 |
InChI 键 |
WFSXICXUCQYGCS-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(CC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(4-Cyanophenyl)ethenyl]naphthalene-1-carbonitrile](/img/structure/B14682086.png)

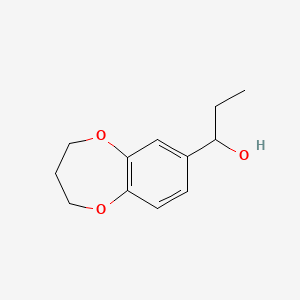
![1-(2-Fluoroethyl)-3-(3,5,7-trimethyltricyclo[3.3.1.13,7]dec-1-yl)urea](/img/structure/B14682112.png)
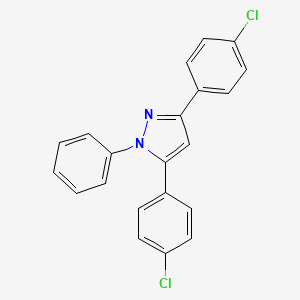

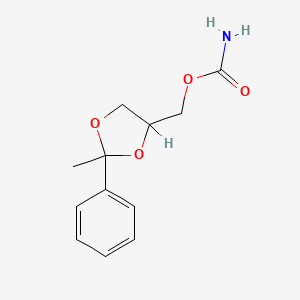


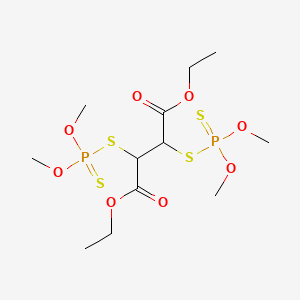
![2-[Acetyl(2,3-dimethylphenyl)amino]benzoic acid](/img/structure/B14682145.png)
